N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a quinolinone group, and several methoxy and ethoxy groups. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. The 3D structure would be determined by the arrangement of these groups in space and their interactions with each other .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The scientific interest in compounds similar to N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide stems from their potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound does not have directly reported studies, research on structurally related compounds provides insights into possible applications and synthetic routes that could be relevant.
Synthetic Routes and Intermediate Applications
Research has focused on developing synthetic routes for similar compounds, which are often intermediates in the synthesis of more complex molecules. For example, studies have described the synthesis of related quinoline and isoquinoline derivatives, which are crucial for the development of pharmaceuticals targeting cancer, infectious diseases, and neurological disorders (Jiang et al., 2011). These synthetic approaches highlight the versatility of similar compounds in drug development and the importance of efficient synthetic strategies.
Potential in Drug Discovery
Analogous compounds have been explored for their biological activities, such as anti-inflammatory, analgesic, and anticancer properties. For instance, some derivatives have shown promising antitumor activity, underlining the potential of these molecules in developing new therapeutic agents (Al-Suwaidan et al., 2016). These findings suggest that compounds like this compound could be explored for similar pharmacological applications.
Chemical Properties and Reactions
The chemical behavior of related compounds, including reactions with various reagents and under different conditions, has been documented to expand the toolkit available for medicinal chemistry and synthesis. For example, reactions involving cyclization, acylation, and alkylation have been explored to modify the chemical structure and introduce new functional groups, potentially altering the biological activity and solubility of these compounds (Hirota et al., 1978).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-5-38-20-8-6-18(7-9-20)28(33)25-16-31(26-11-10-21(35-2)15-24(26)29(25)34)17-27(32)30-19-12-22(36-3)14-23(13-19)37-4/h6-16H,5,17H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWAHJCTPXEJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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